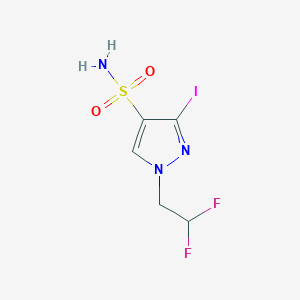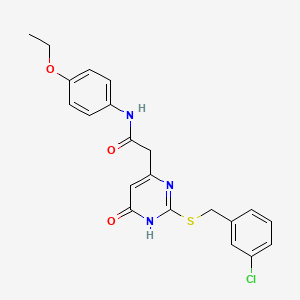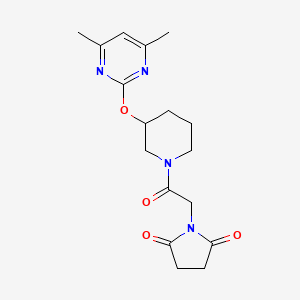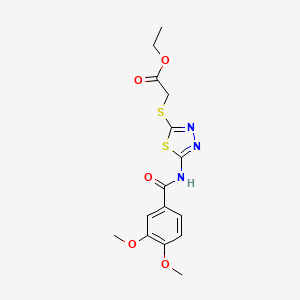
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide, also known as DIPS, is a chemical compound used in scientific research for its potential therapeutic applications. This compound is a sulfonamide derivative and is synthesized through a multi-step process.
Mécanisme D'action
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide acts as an inhibitor of specific enzymes and proteins involved in cancer cell proliferation. It works by binding to these enzymes and proteins, preventing them from carrying out their normal functions. This leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have anti-inflammatory effects, reducing the expression of inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide in lab experiments is its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation. However, one limitation is that more research is needed to fully understand its potential therapeutic applications and to determine its effectiveness in treating cancer in humans.
Orientations Futures
Future research on 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate its potential use in treating specific types of cancer, such as breast cancer or lung cancer. Furthermore, research could explore the potential use of this compound as an anti-inflammatory agent in treating other diseases, such as arthritis or inflammatory bowel disease.
Conclusion:
This compound is a chemical compound that has shown potential therapeutic applications in cancer treatment and as an anti-inflammatory agent. Its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for further research. However, more studies are needed to fully understand its potential applications and to determine its effectiveness in treating cancer in humans.
Méthodes De Synthèse
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is synthesized through a multi-step process that involves the reaction of 2,2-difluoroethanol with pyrazole-3-carboxaldehyde, followed by the reaction with sodium hydride and iodine. The resulting product is then reacted with sulfonamide to produce this compound.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. This compound has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2IN3O2S/c6-4(7)2-11-1-3(5(8)10-11)14(9,12)13/h1,4H,2H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYDWKLDOGRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)

![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)





![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)